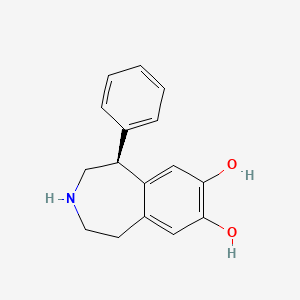

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol

Overview

Description

Synthesis Analysis

The synthesis of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol and related compounds involves complex chemical processes. For example, the synthesis of 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share structural similarities with the compound , was achieved through cyclization of certain amino alcohols followed by demethylation processes (Pfeiffer et al., 1982). Another study describes the synthesis of phenolic 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives via an intramolecular Barbier reaction (Kihara et al., 2005).

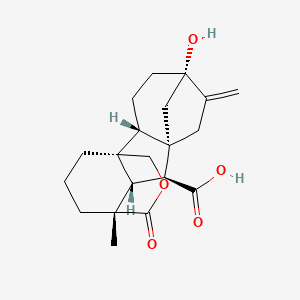

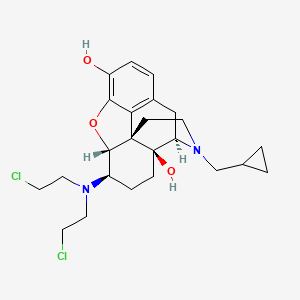

Molecular Structure Analysis

The molecular structure of compounds in the benzazepine family, which includes (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and other atoms. A study on similar compounds reported that 7-fluoro and 7-chloro derivatives of 2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine are isomorphous but not strictly isostructural, highlighting the subtle differences in molecular conformations (Blanco et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of benzazepines are influenced by their structural composition. For instance, the dopaminergic activity of substituted benzazepines has been studied, revealing how changes in their chemical structure impact their biological activity (Pfeiffer et al., 1982). Another study discusses the synthesis of racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, indicating the diverse chemical transformations possible within this class of compounds (Mondeshka et al., 1990).

Physical Properties Analysis

The physical properties of benzazepines like (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, such as melting points, solubility, and crystalline structure, are crucial for their handling and application. Research has shown that slight differences in the molecular structure of benzazepines can lead to significant changes in their physical properties (Blanco et al., 2012).

Chemical Properties Analysis

The chemical properties of benzazepines are determined by their functional groups and molecular structure. Studies have highlighted how variations in chemical structure, such as different substituents, can impact the chemical reactivity and biological activity of these compounds (Pfeiffer et al., 1982); (Mondeshka et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : A synthesis method for derivatives of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, such as 7,8-Dihydroxy-1-phenyl- and 1-(3- and 4-hydroxyphenyl)-1-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine, involves the intramolecular Barbier reaction. This reaction is key in creating these compounds, demonstrating the compound's chemical versatility (Kihara et al., 2005).

Crystal Structure and Isomorphism : Research into compounds structurally similar to (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol shows they can be isomorphous but not strictly isostructural, providing insights into their structural properties and potential for development in various applications (Blanco et al., 2012).

Pharmacological Research

Sigma-1 Receptor Modulation : SKF83959, a chemical relative of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, has been found to be a potent allosteric modulator of the Sigma-1 receptor, impacting brain and liver tissues. This indicates potential neuroprotective and neuromodulatory applications (Guo et al., 2013).

NMDA Receptor Antagonism : Derivatives of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol have been explored for their role as NR2B-selective NMDA receptor antagonists. These compounds show potential in treating conditions related to NMDA receptor activity (Tewes et al., 2010).

Dopamine Receptor Interaction : Some derivatives act as D1 dopamine receptor antagonists, offering insights into their potential use in neuropharmacology and the study of dopamine-related disorders (Kuzhikandathil & Oxford, 2002).

Mechanism of Action

Mode of Action

As a D1-like dopamine receptor agonist, (S)-SKF-38393 binds to the D1 dopamine receptors, mimicking the action of dopamine, which is a neurotransmitter that mediates a number of physiological functions including movement, reward, reinforcement, and cognition . The binding of (S)-SKF-38393 to the D1 dopamine receptors stimulates the production of cyclic AMP (cAMP) via the activation of adenylate cyclase . This leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .

Biochemical Pathways

The activation of D1 dopamine receptors by (S)-SKF-38393 triggers the cAMP/PKA signaling pathway. This pathway plays a crucial role in various cellular responses including gene transcription, ion channel conductance, and apoptosis . The downstream effects of this pathway can influence various physiological functions such as memory formation, synaptic plasticity, and neuronal excitability .

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier is crucial for its activity, given its targets are located in the CNS .

Result of Action

The activation of D1 dopamine receptors by (S)-SKF-38393 can lead to various cellular and molecular effects. These include increased neuronal firing, enhanced synaptic plasticity, and changes in gene expression . These effects can influence various physiological functions such as motor control, reward, reinforcement, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-SKF-38393. Factors such as temperature, pH, and the presence of other biological molecules can impact the compound’s stability and its interaction with the D1 dopamine receptors . Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

properties

IUPAC Name |

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424959 | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81702-43-4 | |

| Record name | SKF-38393, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5IHG5BM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SKF 38393 differ from other dopamine agonists in its effects on behavior?

A1: Unlike dopamine agonists that primarily act on D2 receptors, SKF 38393 demonstrates a distinct behavioral profile. Research [] shows that in squirrel monkeys, SKF 38393, a selective D1 agonist, consistently reduced response rates in both fixed-interval (where a reward is given after a specific amount of time) and fixed-ratio (where a reward is given after a specific number of responses) schedules of reinforcement. In contrast, D2 agonists and non-selective dopamine agonists increased responding in the fixed-interval schedule but decreased responding in the fixed-ratio schedule. This suggests that D1 and D2 receptor activation may have opposing influences on certain aspects of motivated behavior.

Q2: Can the enantioselective synthesis of SKF 38393 be achieved?

A3: Yes, a novel rhodium-catalyzed asymmetric addition of arylboronic acids to β-nitroolefins has been successfully employed for the formal synthesis of (S)-SKF 38393 []. This method allows for high yields and excellent enantioselectivities, highlighting its potential for producing enantiomerically pure SKF 38393 for research purposes.

Q3: How does the structure of SKF 38393 relate to its activity at dopamine receptors?

A4: While the provided research excerpts don't delve into detailed structure-activity relationship (SAR) studies for SKF 38393, they offer some insights. The fact that the inactive enantiomer, S-SKF 38393, does not produce similar effects on dopamine neuron activity as SKF 38393 [] highlights the importance of stereochemistry in its interaction with biological targets. This emphasizes the specific structural requirements for binding and activating D1 receptors, prompting further investigation into the SAR of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)

![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)

![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)